N-(3-ISOXAZOLYL)-3,4-DIMETHOXYBENZAMIDE
Description
N-(3-Isoxazolyl)-3,4-dimethoxybenzamide is a benzamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring linked to a 3-isoxazolyl moiety via an amide bond. The 3,4-dimethoxy groups on the benzamide ring likely influence electronic properties, solubility, and biological interactions compared to other substituents (e.g., methyl or halogens) seen in similar compounds .
Properties
IUPAC Name |
3,4-dimethoxy-N-(1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-16-9-4-3-8(7-10(9)17-2)12(15)13-11-5-6-18-14-11/h3-7H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWVYUMZJHKFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Isoxazolyl)-3,4-dimethoxybenzamide typically involves the formation of the isoxazole ring followed by the attachment of the benzamide moiety. One common method involves the cycloaddition of nitrile oxides with alkynes to form the isoxazole ring . The nitrile oxide can be generated in situ from hydroximinoyl chlorides. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Isoxazolyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazole derivatives.
Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products Formed
The major products formed from these reactions include oxazole derivatives, isoxazoline derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-Isoxazolyl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Isoxazolyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Key Differences :
- Substituents : The 3,5-dimethylbenzamide analog (C12H12N2O2, 216.24 g/mol) replaces the 3,4-dimethoxy groups with methyl groups at the 3,5 positions .
- Mass and Polarity : The absence of oxygen atoms in the methyl groups results in a lower molecular weight (216.24 g/mol vs. hypothetical ~248.26 g/mol for the dimethoxy analog) and reduced polarity.
Table 1: Structural and Physical Comparison
*Hypothetical data inferred from structural analogs.
Isoxaben (N-(3-(1-Ethyl-1-Methylpropyl)-5-Isoxazolyl)-2,6-Dimethoxybenzamide)
Key Differences :
- Substituents : Isoxaben features a bulky 3-(1-ethyl-1-methylpropyl) group on the isoxazole ring and 2,6-dimethoxy groups on the benzamide ring .
- Applications : Isoxaben is a commercial herbicide, indicating that alkyl substitutions on the isoxazolyl group and dimethoxy patterns on the benzamide ring are critical for pesticidal activity.
- Steric Effects : The bulky isoxazolyl substituent in isoxaben may hinder binding to mammalian targets, contrasting with the simpler 3-isoxazolyl group in the target compound.
Ethyl Benzoate Derivatives (I-6273, I-6373, I-6473)
Key Differences :
- Functional Groups: These compounds (e.g., I-6273, I-6373) replace the benzamide group with ethyl benzoate esters and incorporate phenethylamino or phenethylthio linkers .
- Biological Implications : The ester group may alter metabolic stability compared to the amide bond in the target compound. For example, I-6373’s thioether linker could enhance lipophilicity and membrane permeability.
Table 2: Functional Group Comparison
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Biological Activity Gaps : While isoxaben’s pesticidal use is documented , the target compound’s dimethoxy configuration could favor applications in neurological or antimicrobial research, pending experimental validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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